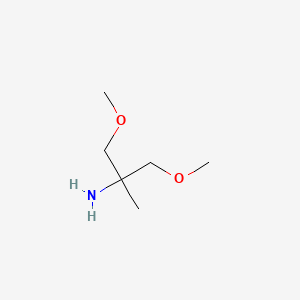

1,3-Dimethoxy-2-methylpropan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs related to 1,3-Dimethoxy-2-methylpropan-2-amine, such as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and its analogs, has been described in several studies. For instance, the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes has been reported, which includes various substituents like Br, Cl, I, NO2, NH2, and NHAc . Additionally, a three-step synthesis process for a related compound, 1,1-dimethoxy-2-phenylpropane, has been presented, involving epoxidation, acid-catalyzed rearrangement, and acetalization .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The metabolic pathways of related psychotomimetic amines have been extensively studied. For example, the N-hydroxylation of DOM by rabbit liver microsomes has been investigated, revealing insights into the metabolic transformations these compounds undergo in biological systems . Additionally, the O-demethylation of DOM has been characterized, indicating the formation of monophenolic metabolites and their enantiomeric enrichment .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their psychotomimetic potency, have been evaluated using biological assays like the rabbit hyperthermia assay . The stereoselective metabolism of these compounds has also been demonstrated, highlighting the importance of chirality in their biological activity .

Wissenschaftliche Forschungsanwendungen

Amine-Functionalized Compounds in Sorption and Catalysis

Amine-functionalized Metal–Organic Frameworks (MOFs)

Amine-functionalized MOFs have garnered significant attention for their application in CO2 capture. The strong interaction between CO2 and the basic amino functionalities makes these materials highly suitable for capturing CO2 at low pressures. These frameworks have demonstrated not only high CO2 sorption capacities but also excellent separation performance for CO2/H2, CO2/CH4, and CO2/N2, positioning them as promising materials for addressing environmental challenges related to carbon capture and sequestration (Lin et al., 2016).

Advanced Oxidation Processes for Amine Degradation

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines. These processes can mineralize amines, thereby enhancing the efficacy of water treatment schemes. The degradation of amines through AOPs is highly sensitive to pH, and different mechanisms are involved at varying pH levels. This review highlights the efficiency of ozone and Fenton processes in degrading amines and discusses the potential for hybrid methods to achieve optimized degradation outcomes (Bhat & Gogate, 2021).

Environmental and Health Impacts of Amines

Amines in Surface Waters

Research on the concentrations, sources, fate, and toxicity of amines in surface waters has highlighted the emergence of amine-based post-combustion CO2 capture technologies as a potential new source of amines in the environment. This review discusses the anthropogenic and natural sources of amines to aquatic environments, their fate, and degradation pathways, as well as the potential health risks associated with their presence in drinking water supplies due to the formation of nitrosamines and nitramines, which are often carcinogenic (Poste et al., 2014).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is flammable (H226) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRXLKAYKOFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(COC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-2-methylpropan-2-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)